(3-methyl-1H-indazol-7-yl)methanamine
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Overview
Description
(3-methyl-1H-indazol-7-yl)methanamine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methanamine group attached to the 7th position of the indazole ring, with a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for (3-methyl-1H-indazol-7-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiproliferative agent, inhibiting the growth of neoplastic cell lines.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-methyl-1H-indazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammatory processes . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indazole derivative with similar biological activities.
(5-Methyl-1H-indazol-3-yl)methanamine: A closely related compound with a methyl group at the 5th position.
(1H-Indole-6-methanamine): An indole derivative with a methanamine group at the 6th position.
Uniqueness
(3-methyl-1H-indazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-2H-indazol-7-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
DRUSYLGBEVBGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)CN |
Origin of Product |
United States |
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